Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential applications as a biochemical probe and precursor for drug development. It is classified under the category of azaspiro compounds, which are known for their diverse biological activities and structural complexity.
The compound is cataloged in several chemical databases, including PubChem and ChemicalBook, which provide detailed information about its properties and potential applications. The specific chemical identifier for this compound is CAS Number 1538626-90-2, which facilitates its identification in various scientific literature and commercial sources .
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate falls under the classification of organic compounds, specifically within the subgroup of heterocycles due to the presence of nitrogen and oxygen atoms in its structure. Its unique spirocyclic framework contributes to its classification as an azaspiro compound.
The synthesis of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves several steps that require careful selection of starting materials and reagents. Common methods include:
The synthesis may employ tert-butyl esters and azaspiro compounds under controlled reaction conditions to optimize yield and purity. Industrial production can utilize advanced techniques such as continuous flow reactors to enhance efficiency and scalability, allowing for large-scale synthesis while maintaining high quality .
The molecular structure of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate features a spirocyclic arrangement that includes both nitrogen and oxygen heteroatoms. The InChI representation for this compound is:
This highlights the intricate arrangement of atoms within the molecule, which contributes to its unique chemical properties .
Key molecular data includes:
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate participates in various chemical reactions typical for azaspiro compounds, including:
The reactivity profile of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through well-established organic reactions such as coupling reactions and cycloadditions .
The mechanism of action for tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors.
The exact molecular targets depend on the context of application, whether in medicinal chemistry or biochemical research .
Research indicates potential therapeutic properties that warrant further investigation into its efficacy and safety profiles in clinical applications.
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Understanding these properties is essential for predicting behavior during synthesis and application processes.
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has several scientific uses:
These applications highlight the compound's versatility across multiple scientific disciplines, making it a valuable asset in both research and industrial settings .
The tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate scaffold features a unique spiro[3.4]octane architecture comprising two fused rings connected at a quaternary carbon atom. This central spiro junction imposes significant three-dimensional rigidity, as evidenced by its crystallographic data [3]. The 5-azaspiro ring system incorporates a nitrogen atom within a saturated heterocycle, while the 2-oxa ring (tetrahydrofuran) and 7-amino group provide vectors for functionalization. The gem-dimethyl configuration of the tert-butoxycarbonyl (Boc) group further sterically shields the carbamate linkage, enhancing metabolic stability [6].
Table 1: Key Structural Parameters of the Spiro Core
Feature | Description | Biological Implication |
---|---|---|
Spiro Center (C8) | Quaternary carbon linking azetidine & oxolane rings | Restricts conformational flexibility |
Boc Protection | tert-Butyl carbamate at N5 | Blocks amine reactivity; aids crystallinity |
7-Amino Group (C7) | Primary amine on oxolane ring | Enables peptide coupling or Schiff base formation |
Ring Saturation | All-aliphatic rings (azetidine + tetrahydrofuran) | Enhances solubility vs. aromatic scaffolds |
Chiral Centers | C7 in enantiopure variants (e.g., (R)-, (S)-) | Dictates stereoselective receptor recognition |
Molecular modeling reveals that the azetidine ring (5-aza) adopts a puckered conformation, while the oxolane ring (2-oxa) maintains envelope geometry. This constrained topology minimizes gauche interactions and stabilizes the amine group in an equatorial orientation [6] [8]. The Boc group’s tert-butyl moiety projects orthogonally from the spiro plane, creating a hydrophobic domain that influences passive membrane diffusion [4]. Enantiopure synthesis (e.g., CAS 2165837-31-8 for (R)-isomer) demonstrates that the C7 amino group’s stereochemistry critically impacts hydrogen-bonding networks in protein binding pockets [4] [5].
The spiro[3.4]octane core serves as a three-dimensional bioisostere for flat, aromatic heterocycles, addressing limitations like poor solubility and metabolic instability. Carreira’s foundational work established its utility in diversifying chemical space, as the scaffold incorporates orthogonal functional handles (amine, carboxylic acid) while maintaining synthetic accessibility [3]. In direct comparisons:
Table 2: Bioisosteric Performance Against Classical Scaffolds
Parameter | Spiro[3.4]octane | Benzo[1,4]oxazine | Imidazole |
---|---|---|---|
ClogP | 1.2–1.8 | 2.5–3.2 | 0.8–2.1 |
PSA (Ų) | 50–65 | 40–50 | 30–40 |
Saturation (%) | 100 | 50 | 0 |
LLE* (IC₅₀ nM) | 6.2–8.5 | 4.1–5.3 | Not reported |
Synthetic Vectors | 2–3 | 1–2 | 1–2 |
*Lipophilic Ligand Efficiency for MAGL inhibition [7]
The scaffold’s carboxylic acid derivative (CAS 1251009-46-7) enables direct head-to-head comparison with aryl acids, demonstrating superior conformational control over rotatable bonds. In MAGL inhibitors, cyclobutane-carbamate variants (2d) outperformed lactam-based bioisosteres (2a, 2b) in potency (IC₅₀ 6.2 nM) by optimizing hydrophobic contacts with Arg57/His121 residues [7].
The three-dimensional projection of substituents governs the spiro scaffold’s binding mode. Co-crystallization studies with monoacylglycerol lipase (MAGL) reveal that the spiro core’s oxolane ring oxygen forms a key hydrogen bond with His121, while the C7 amine (or its acyl derivatives) occupies a hydrophobic subpocket bordered by Leu148 and Leu214 [7]. Unlike planar scaffolds, the spiro system’s aliphatic curvature prevents π-stacking but enables van der Waals contacts with residues typically inaccessible to flat ligands.
Enantioselectivity is pronounced: In (S)-configured inhibitors (e.g., CAS 2640149-78-4 hydrochloride salt), the C7 amine’s spatial orientation yields 10-fold higher MAGL affinity than (R)-counterparts by optimally engaging Ser122 via water-mediated hydrogen bonds [5] [8]. The Boc group’s role extends beyond protection; its tert-butyl moiety fills a lipophilic cleft near Val191, contributing -1.2 kcal/mol binding energy [7].
Table 3: Receptor Binding Interactions of Optimized Spiro Derivatives
Target Residue | Interaction Type | Energetic Contribution (ΔG, kcal/mol) | Functional Group Involved |
---|---|---|---|
His121 (MAGL) | Hydrogen bond | -2.8 | Oxolane oxygen |
Ser122 | Water-mediated H-bond | -1.5 | C7 amino group |
Val191 | Hydrophobic contact | -1.2 | Boc tert-butyl |
Arg57 | Salt bridge (if acidic) | -3.1 | Carboxylic acid (C7 analog) |
Leu148/Leu214 | Van der Waals enclosure | -2.0 | Cyclobutane ring |
Topology-driven molecular rigidity reduces entropy penalties upon binding. The spiro core’s locked conformation decreases the free energy of binding (ΔG) by 1.5–2.0 kcal/mol compared to flexible chain analogs [7]. This preorganization effect is leveraged in covalent inhibitors where the C7 amino group anchors electrophilic warheads (e.g., ketones) near MAGL’s catalytic serine nucleophile [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5